![molecular formula C46H67ClN2OPRu B6303774 LatMet Catalyst CAS No. 1407229-58-6](/img/structure/B6303774.png)
LatMet Catalyst
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Overview
Description
LatMet Catalyst, also known as 1,3-Bis (2,4,6-trimethylphenylimidazolidin-2-ylidene)chloro (tricyclohexylphosphine)- (2-oxobenzylidene)ruthenium (II), is a latent catalyst for Ring-Opening Metathesis Polymerization (ROMP). It requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might require thermal activation (60 - 80 °C). It shows good solubility in dicyclopentadiene .
Physical And Chemical Properties Analysis
LatMet Catalyst has a chemical formula of C46H65ClN2OPRu and a molecular weight of 829.52 g/mol . It is a green powder and has high stability, allowing for handling in air . The physical and chemical properties of similar catalysts are often analyzed using techniques such as electron microscopy, X-ray absorption, Fourier transform infrared spectroscopy of CO (FTIR-CO), and chemisorption .
Scientific Research Applications
- Example Catalysts :
- UltraCat AS2086 : Excellent for terminal olefins, ethenolysis, and RCM leading to small/medium rings. Stable and compatible with various solvents .
- nitro-Grela AS2033 : General-purpose catalyst for RCM with electron-deficient partners. Less sensitive to impurities than nitro-Grela catalyst .
- Example Catalysts :
Ring-Closing Metathesis (RCM)
Cross-Metathesis (CM)
Latent Olefin Metathesis Catalysts
Single-Atom Catalysts (SACs)
Safety and Hazards
While specific safety and hazards information for LatMet Catalyst is not provided in the search results, catalysts in general can have hazardous properties linked to adverse health effects . Some catalysts must not be put in contact with oxygen or water to avoid ignition or loss of performances . Therefore, proper handling and storage procedures are crucial.
Future Directions
The future of catalyst research is likely to involve the discovery of high-performance catalysts evolving from trial-and-error to rational design . This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore the dynamic nature of catalysts under reaction conditions . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The development of cleaner chemical processes will also be an active research direction .
Mechanism of Action
Target of Action
The primary target of the LatMet Catalyst is the polymer chains in a system . The catalyst is designed to interact with these chains, specifically by unfolding and stretching them . This interaction is crucial for the activation of the catalyst and the subsequent reactions it catalyzes .
Mode of Action
The LatMet Catalyst operates through a process known as mechanocatalysis . This involves the mechanochemical activation of the catalyst, which is achieved through the application of external forces . These forces lead to the unfolding and stretching of the polymer chains, followed by chain scission . The resulting active species of the catalyst then participate in the subsequent reactions .
Biochemical Pathways
The biochemical pathways affected by the LatMet Catalyst involve the transformation of polymer chains . The catalyst’s interaction with these chains leads to their unfolding and stretching, which is a key step in the activation of the catalyst . The subsequent chain scission then allows for the catalysis of further reactions .
Pharmacokinetics
It is optimized for continuous flow, with high turnover . It also shows good solubility in dicyclopentadiene .
Result of Action
The action of the LatMet Catalyst results in the activation of latent catalysts . This activation allows for the catalysis of further reactions, leading to the transformation of the polymer chains . The catalyst’s action thus plays a crucial role in the overall reaction process .
Action Environment
The action of the LatMet Catalyst is influenced by various environmental factors. For instance, the catalyst requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might also require thermal activation (60 - 80 °C) . The catalyst shows high stability, allowing for handling in air .
properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRXZUAARNCERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2OPRu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |
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